molecular formula C21H23N5O11 B14001254 ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol CAS No. 4788-65-2

ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol

Cat. No.: B14001254
CAS No.: 4788-65-2
M. Wt: 521.4 g/mol
InChI Key: IXANSZHZXOKYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of an ester, an amide, and a nitroaromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol typically involves multiple steps:

  • Formation of Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate

      Starting Materials: Ethyl 4-aminobenzoate and acetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: Ethyl 4-aminobenzoate is reacted with acetyl chloride to form ethyl 4-acetylamino benzoate. This intermediate is then reacted with 4-amino-3-oxobutylamine to form ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate.

  • Formation of 2,4,6-Trinitrophenol

      Starting Materials: Phenol and a nitrating mixture (concentrated nitric acid and sulfuric acid).

      Reaction Conditions: The nitration reaction is carried out at low temperatures to control the formation of the trinitro compound.

      Procedure: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitrophenol.

  • Combination of the Two Components

      Procedure: The final step involves combining ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate with 2,4,6-trinitrophenol to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the nitration step and large-scale batch reactors for the amide formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.

    Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol has several applications in scientific research:

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the nitro groups.

    2,4,6-Trinitrophenol: A nitroaromatic compound with similar reactivity but lacking the ester and amide functionalities.

Uniqueness

Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is unique due to its combination of ester, amide, and nitroaromatic functionalities, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

4788-65-2

Molecular Formula

C21H23N5O11

Molecular Weight

521.4 g/mol

IUPAC Name

ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol

InChI

InChI=1S/C15H20N2O4.C6H3N3O7/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,3,8-10,16H2,1-2H3;1-2,10H

InChI Key

IXANSZHZXOKYKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CN)C(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.